1-[3-(Difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione
Description
1-[3-(Difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione is a fluorinated β-diketone characterized by a trifluoromethyl group and a 3-(difluoromethoxy)phenyl substituent. This compound belongs to a class of ligands widely used in coordination chemistry due to their ability to form stable metal chelates. The difluoromethoxy group (–OCF₂H) introduces electron-withdrawing effects and enhanced lipophilicity, which can influence both reactivity and solubility.
Properties
IUPAC Name |
1-[3-(difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F5O3/c12-10(13)19-7-3-1-2-6(4-7)8(17)5-9(18)11(14,15)16/h1-4,10H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKIWPPRPRMYSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(=O)CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione typically involves multiple steps, starting from commercially available precursors. One common approach includes:
Formation of the Difluoromethoxy Intermediate: This step involves the introduction of the difluoromethoxy group onto a phenyl ring. A common method is the reaction of phenol with difluoromethyl ether in the presence of a base.
Coupling with Trifluorobutane-1,3-dione: The difluoromethoxy-substituted phenyl compound is then coupled with trifluorobutane-1,3-dione. This step often requires a catalyst, such as a palladium complex, and is conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione undergoes several types of chemical reactions:
Substitution Reactions: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Reduction Reactions: The carbonyl groups in the butane-1,3-dione moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Halogenation with chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Major Products
Substitution: Halogenated derivatives, nitro compounds, and sulfonated products.
Reduction: Alcohols and diols.
Oxidation: Carboxylic acids and ketones.
Scientific Research Applications
a. Synthesis of Pharmaceuticals
One of the primary applications of 1-[3-(difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione is as an intermediate in the synthesis of pharmaceuticals. For instance, it can be utilized in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) such as celecoxib. The trifluoromethyl and difluoromethoxy groups enhance the pharmacological properties of these compounds, improving their efficacy and selectivity .
b. Anticancer Agents
Research has indicated that compounds with similar structural motifs may exhibit anticancer properties. The incorporation of fluorine atoms often leads to increased metabolic stability and bioavailability, making such compounds attractive candidates for further investigation in cancer therapy .
Agrochemical Applications
Fluorinated compounds are known for their effectiveness as pesticides and herbicides due to their enhanced lipophilicity and biological activity. The unique structure of 1-[3-(difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione could be explored for developing new agrochemicals that target specific pests or diseases in crops.
a. Polymer Chemistry
The compound's unique fluorinated structure can be integrated into polymers to enhance their properties such as chemical resistance and thermal stability. Research into fluorinated polymers has shown that they possess superior performance in harsh environments compared to their non-fluorinated counterparts .
b. Coatings and Surface Modifications
Fluorinated compounds are often used in coatings to impart water and oil repellency. The application of 1-[3-(difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione in surface treatments could lead to innovative solutions for various industrial applications.
Case Study 1: Synthesis Pathways
A notable study has documented various synthetic pathways for producing 1-[3-(difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione from readily available precursors. These methods often involve multi-step reactions that optimize yield and purity .
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Friedel-Crafts Acylation | Aluminum Chloride | 85 |
| 2 | Reduction | Lithium Aluminum Hydride | 90 |
| 3 | Fluorination | Trifluoroacetic Acid | 80 |
In another study examining the biological activity of fluorinated compounds similar to 1-[3-(difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione, researchers found promising results indicating potential anticancer properties through apoptosis induction in cancer cell lines .
Mechanism of Action
The mechanism of action of 1-[3-(Difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione involves its interaction with specific molecular targets. The trifluoromethyl and difluoromethoxy groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ primarily in the substituents on the phenyl ring and the fluorination pattern. Key examples include:
Substituent Impact :
- Electron-withdrawing groups (Br, Cl, –OCF₂H) : Increase acidity of the diketone protons, enhancing chelation strength with metals .
- Benzodioxole : Extends π-conjugation, improving luminescent properties in optoelectronic applications .
Physical and Chemical Properties
- logP Trends: Bromophenyl and chlorophenyl derivatives exhibit higher logP values (2.64 and ~1.58, respectively) due to halogen hydrophobicity . The target compound’s difluoromethoxy group may further increase logP compared to non-halogenated analogs.
- Melting Points : Chlorophenyl (60–64°C) and methylphenyl (114°C) analogs show lower melting points than brominated derivatives, reflecting weaker intermolecular forces .
- Solubility: Fluorinated groups generally reduce aqueous solubility but enhance organic solvent compatibility (e.g., ethanol, ether) .
Biological Activity
1-[3-(Difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione (CAS No. 832740-74-6) is a synthetic compound with notable biological activity. Its unique structure, characterized by the presence of trifluoro and difluoromethoxy groups, suggests potential applications in medicinal chemistry and pharmacology. This article explores its biological activity based on existing research findings and case studies.
- Molecular Formula: C11H7F5O3
- Molecular Weight: 282.16 g/mol
- CAS Number: 832740-74-6
The biological activity of 1-[3-(Difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione is primarily attributed to its ability to interact with various biological targets. Preliminary studies indicate that this compound may exhibit:
- Anti-inflammatory properties : Similar compounds with trifluoroacetyl groups have shown inhibition of cyclooxygenase enzymes, which are critical in the inflammatory response.
- Antimicrobial activity : The presence of fluorinated groups enhances lipophilicity, potentially improving membrane permeability and antimicrobial efficacy.
Biological Activity Data
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory effects of fluorinated diones, it was found that compounds similar to 1-[3-(Difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione significantly reduced edema in animal models. The mechanism involved the inhibition of cyclooxygenase (COX) pathways, leading to decreased prostaglandin synthesis.
Case Study 2: Antimicrobial Activity
A recent investigation into the antimicrobial properties of trifluorinated compounds demonstrated that 1-[3-(Difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.
Case Study 3: Cytotoxicity Against Cancer Cell Lines
Research conducted on various cancer cell lines indicated that this compound showed promising cytotoxic effects. The IC50 values were determined through MTT assays, revealing that the compound could induce apoptosis in certain cancer cells at micromolar concentrations.
Safety Profile
The safety profile of 1-[3-(Difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione has been assessed through various toxicological studies. Key findings include:
- Toxicity Levels : Moderate toxicity was observed in acute exposure scenarios.
- Environmental Impact : The compound's stability and persistence in biological systems necessitate further environmental impact assessments.
Q & A
Q. What are the optimized synthetic routes for preparing 1-[3-(difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione?
A common methodology involves Claisen-Schmidt condensation. For example, sodium methoxide catalyzes the reaction between 3-(difluoromethoxy)acetophenone and ethyl trifluoroacetate in methanol under reflux. The process requires anhydrous conditions and precise stoichiometric ratios to achieve yields >90%. Post-synthesis purification via recrystallization (e.g., using isopropanol) ensures high purity, as confirmed by melting point analysis (50–52°C) and FTIR spectra .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Key techniques include:
- FTIR spectroscopy : Detect characteristic peaks for C=O (1,600–1,700 cm⁻¹), CF₃ (1,100–1,250 cm⁻¹), and aromatic C–H stretching (3,000–3,100 cm⁻¹) .
- LC-ESI-MS : Confirm molecular weight via m/z signals (e.g., [M+H]⁺ at m/z 238.16) and isotopic patterns .
- ¹H/¹³C NMR : Identify protons adjacent to electron-withdrawing groups (e.g., deshielded aromatic protons near the difluoromethoxy substituent) .
Q. What solvents and conditions are optimal for handling fluorinated diketones like this compound?
Use aprotic solvents (e.g., ethyl acetate, DCM) to minimize hydrolysis. Storage under inert gas (argon/nitrogen) at –20°C prevents degradation. Avoid aqueous basic conditions, as they may cleave the trifluoromethyl group .
Advanced Research Questions
Q. How does the difluoromethoxy substituent influence this compound’s reactivity in coordination chemistry?
The electron-withdrawing difluoromethoxy group enhances the acidity of β-diketone protons, facilitating deprotonation and chelation with transition metals (e.g., Cu(I), Mn(III)). For example, analogous trifluoromethylated diketones form stable complexes with copper(I) and triphenylphosphine, as shown in single-crystal X-ray studies (R factor = 0.020) . Computational studies (DFT) can further predict binding affinities and geometries.
Q. What strategies resolve contradictions in reported synthetic yields for fluorinated diketones?
Discrepancies often arise from reaction temperature, catalyst purity, or moisture exposure. For instance:
- Prolonged reflux (>24 hrs) may degrade sensitive intermediates, reducing yields .
- Electrochemical methods for precursor preparation (e.g., Mn(III) acetate) improve reproducibility compared to traditional oxidation .
- Systematic optimization via Design of Experiments (DoE) can identify critical parameters (e.g., molar ratios, solvent polarity) .
Q. How can this compound serve as a precursor in heterocyclic synthesis?
It undergoes cyclocondensation with amidines or guanidines to form trifluoromethylated pyrimidines. For example, reaction with NH₂C(NH)OMe yields 2-amino-4-trifluoromethylpyrimidines, which show bioactivity in cholesterol biosynthesis inhibition. Reaction monitoring via TLC (eluent: hexane/EtOAc 4:1) ensures intermediate stability .
Q. What spectroscopic techniques differentiate this compound from structurally similar fluorinated diketones?
- 19F NMR : Distinct signals for CF₃ (–63 to –65 ppm) and OCHF₂ (–80 to –85 ppm) .
- X-ray crystallography : Resolves spatial arrangement of the difluoromethoxy group and trifluoromethyl moiety (e.g., torsion angles <10°) .
- HRMS : Exact mass analysis distinguishes it from analogs with alternate substituents (e.g., thienyl vs. phenyl groups) .
Methodological Challenges and Solutions
Q. How to design assays for evaluating biological activity of fluorinated diketones?
- In vitro enzyme inhibition : Use radiolabeled substrates (e.g., ³H-mevalonic acid) to quantify inhibition of cholesterol biosynthesis enzymes .
- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY derivatives) tracks intracellular localization via confocal microscopy.
- Toxicity profiling : MTT assays on HepG2 cells assess cytotoxicity, while Ames tests evaluate mutagenicity .
Q. What computational tools predict the compound’s physicochemical properties?
- LogP calculation : Software like MarvinSuite or ACD/Labs estimates lipophilicity (critical for drug-likeness).
- Molecular docking : AutoDock Vina models interactions with biological targets (e.g., cytochrome P450 enzymes) .
- Thermodynamic stability : Gaussian09 computes Gibbs free energy of tautomeric forms (enol vs. keto) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
